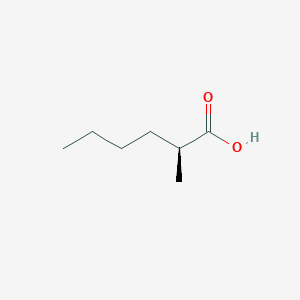
(2S)-2-Methylhexansäure
Übersicht
Beschreibung
(2S)-2-methylhexanoic acid, also known as MHA, is a branched chain fatty acid that belongs to the family of carboxylic acids. It is a colorless, oily liquid that has a faint odor and is soluble in water. MHA is widely used in the synthesis of various organic compounds and has been the subject of extensive scientific research due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
(2S)-2-Methylhexansäure: ist ein wertvoller Baustein in der organischen Synthese. Sein chirales Kohlenstoffzentrum macht es zu einem idealen Vorläufer für die Synthese komplexer Moleküle mit stereochemischer Präzision. So kann es beispielsweise zur Herstellung von Estern und Amiden verwendet werden, die als Zwischenprodukte bei der Synthese von Pharmazeutika und Agrochemikalien dienen .
Nanotechnologie
Im Bereich der Nanotechnologie kann This compound die Oberfläche von Nanopartikeln modifizieren. Diese Modifikation verbessert die Dispersion und Einarbeitung von Nanopartikeln in Polymermatrizen, was für die Herstellung fortschrittlicher Nanocomposite mit maßgeschneiderten Eigenschaften entscheidend ist .
Polymerchemie
Carbonsäuren wie This compound spielen eine bedeutende Rolle in der Polymerchemie. Sie können als Monomere oder Additive in Polymerisationsreaktionen fungieren und beeinflussen die physikalischen Eigenschaften der resultierenden Polymere. Darüber hinaus können sie als Katalysatoren verwendet werden, um chemische Reaktionen innerhalb von Polymersystemen zu beschleunigen .
Medizinische Chemie
In der medizinischen Chemie kann This compound an der Synthese von bioaktiven Molekülen beteiligt sein. Ihre Einarbeitung in größere Strukturen kann zu Verbindungen mit potenziellen therapeutischen Wirkungen führen, wie z. B. entzündungshemmenden oder schmerzlindernden Eigenschaften .
Enzymgestaltung
Die Verbindung kann auch in der Enzymgestaltung eingesetzt werden. Durch Modifikation der aktiven Zentren von Enzymen können Forscher deren katalytische Effizienz verbessern oder ihre Substratspezifität verändern. Dies hat Auswirkungen auf die industrielle Biokatalyse und die Herstellung von Feinchemikalien .
Biokatalyse
This compound: kann als Substrat oder Produkt in biokatalytischen Prozessen dienen. Enzyme können so konzipiert oder entwickelt werden, dass sie diese Verbindung in bestimmten Reaktionen nutzen, was zur effizienten Produktion der gewünschten chiralen Moleküle führt .
Lebensmittelindustrie
Carbonsäuren, einschließlich This compound, werden in der Lebensmittelindustrie verwendet. Sie können als Konservierungsmittel, pH-Regler oder Geschmacksverstärker fungieren und zur Qualität und Stabilität von Lebensmitteln beitragen .
Umweltwissenschaften
Schließlich kann This compound in den Umweltwissenschaften Teil von Bioabbaureaktionen sein. Mikroorganismen können diese Verbindung metabolisieren, was zu ihrem Abbau und der Entfernung aus der Umwelt führt, was für Bioreinigungsmaßnahmen unerlässlich ist .
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as caprylic acid, have been found to interact with enzymes like serine hydroxymethyl transferase . This enzyme plays a crucial role in various metabolic processes, including the conversion of serine to glycine.
Mode of Action
Based on the interaction of similar compounds with their targets, it can be inferred that (2s)-2-methylhexanoic acid might interact with its target enzyme, potentially altering its activity and affecting downstream metabolic processes .
Biochemical Pathways
It’s plausible that this compound could influence pathways involving its target enzyme, potentially affecting processes such as amino acid metabolism .
Pharmacokinetics
Similar compounds, like nsaids, are known to be mainly administered orally, absorbed extensively, metabolized via phase-1 and phase-2 metabolic reactions, and excreted into urine or bile .
Result of Action
Given its potential interaction with enzymes like serine hydroxymethyl transferase, it’s plausible that this compound could influence various metabolic processes, potentially leading to changes at the molecular and cellular levels .
Action Environment
The action of (2S)-2-methylhexanoic acid could potentially be influenced by various environmental factors. For instance, acidophilic microorganisms thrive under highly acidic conditions (pH 3 or below), and these conditions could potentially influence the action, efficacy, and stability of the compound .
Biochemische Analyse
Biochemical Properties
(2S)-2-Methylhexanoic acid, like other fatty acids, participates in various biochemical reactions. It can interact with various enzymes, proteins, and other biomolecules. For instance, it can be metabolized by enzymes such as fatty acid synthase and fatty acid desaturase. The nature of these interactions often involves the carboxyl group of the fatty acid, which can form covalent bonds with enzymes or other molecules during metabolic reactions .
Cellular Effects
The effects of (2S)-2-Methylhexanoic acid on cells and cellular processes are diverse. It can influence cell function by participating in the synthesis of complex lipids, which are crucial components of cell membranes. It may also impact cell signaling pathways, gene expression, and cellular metabolism. For instance, fatty acids can modulate the activity of certain transcription factors, thereby influencing gene expression .
Molecular Mechanism
The molecular mechanism of action of (2S)-2-Methylhexanoic acid involves its interactions with various biomolecules at the molecular level. It can bind to proteins and enzymes, potentially influencing their activity. For example, it can act as a substrate for enzymes involved in lipid metabolism, leading to the production of complex lipids or energy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2S)-2-Methylhexanoic acid can change over time. Factors such as the stability of the compound, its degradation over time, and its long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of (2S)-2-Methylhexanoic acid can vary with different dosages in animal models. Studies have shown that the compound’s effects can be dose-dependent, with threshold effects observed at certain dosages. High doses of the compound could potentially lead to toxic or adverse effects .
Metabolic Pathways
(2S)-2-Methylhexanoic acid is involved in various metabolic pathways. It can be metabolized through β-oxidation, a process that breaks down fatty acids to produce energy. This process involves various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Transport and Distribution
(2S)-2-Methylhexanoic acid is transported and distributed within cells and tissues through various mechanisms. It can bind to fatty acid-binding proteins, which facilitate its transport across the cell membrane. The compound’s distribution within cells and tissues can be influenced by various factors, including its binding to proteins and its solubility in cellular compartments .
Subcellular Localization
The subcellular localization of (2S)-2-Methylhexanoic acid can influence its activity and function. As a fatty acid, it is primarily found in the cytoplasm, where it can participate in various metabolic processes. It can also be incorporated into complex lipids found in cell membranes. The compound’s localization can be influenced by various factors, including its transport by fatty acid-binding proteins and its incorporation into complex lipids .
Eigenschaften
IUPAC Name |
(2S)-2-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKMFSAVYPAZTQ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426454 | |
| Record name | (2S)-2-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49642-51-5 | |
| Record name | (2S)-2-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-methylhexanoic acid >90%ee | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1336471.png)
